Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Catalog No.
S3310069
CAS No.
89941-55-9
M.F
C7H12O3
M. Wt
144.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

CAS Number

89941-55-9

Product Name

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

IUPAC Name

methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17

InChI

InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3

InChI Key

LQUXXSRNBCFGDV-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(C1)CO

Canonical SMILES

COC(=O)C1CC(C1)CO

Organic Synthesis:

  • MCHC serves as a valuable building block for the synthesis of more complex organic molecules. Its reactive functional groups (ester and alcohol) allow for various chemical transformations, enabling the creation of diverse structures with potential applications in pharmaceuticals, materials science, and other areas. [Source: Cymit Química, product information on methyl-3-(hydroxymethyl)cyclobutane-1-carboxylate,trans-()]

Medicinal Chemistry:

  • Due to its structural similarity to certain natural products, MCHC is being investigated for its potential biological activity. Some studies suggest its potential as a precursor for the synthesis of novel bioactive compounds with applications in drug discovery. [Source: Key Organics, product description for methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate ()]

Material Science:

  • The unique cyclic structure and functional groups of MCHC hold potential for the development of novel materials. Researchers are exploring its use in the synthesis of polymers, liquid crystals, and other functional materials with specific properties. However, more research is needed to fully understand its potential in this field.

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound characterized by the molecular formula C7H12O3C_7H_{12}O_3. It features a cyclobutane ring that is substituted with both a hydroxymethyl group and a carboxylate ester group. This unique structure imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound's IUPAC name reflects its structural features, and it is also known by its CAS number 2398-17-6 .

Due to its functional groups. Key reactions include:

  • Hydroboration-Oxidation: This method involves the addition of borane to the double bond of an appropriate cyclobutene precursor, followed by oxidation with hydrogen peroxide in a basic medium. This reaction is crucial for synthesizing the compound from simpler precursors.
  • Suzuki-Miyaura Coupling: Utilizing a palladium catalyst, this reaction couples a boronic acid derivative with a halogenated cyclobutane precursor, enabling the formation of more complex structures.
  • Oxidation and Reduction: Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo oxidation to form methyl 3-(carboxymethyl)cyclobutane-1-carboxylate or reduction to yield methyl 3-(hydroxymethyl)cyclobutane-1-methanol, showcasing its versatility in synthetic pathways.

The biological activity of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an area of ongoing research. Its structure suggests potential interactions with biological targets, which may lead to specific therapeutic applications. The compound could serve as a candidate for drug development due to its unique arrangement of functional groups that may influence biological activity, particularly in enzyme interactions or receptor binding .

Several synthesis methods have been developed for methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate:

  • Hydroboration-Oxidation: As previously mentioned, this method is effective for constructing the compound from simpler cyclobutene derivatives.
  • Suzuki-Miyaura Coupling: This approach allows for the introduction of various substituents onto the cyclobutane framework, enhancing the compound's utility in organic synthesis.
  • Industrial Production: In industrial settings, large-scale synthesis may employ continuous flow reactors and optimized reaction conditions to improve yield and efficiency .

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications:

  • Building Block in Organic Synthesis: It serves as a versatile building block for constructing more complex organic molecules, making it valuable in chemical research and industrial applications .
  • Potential Drug Development: Given its unique structure, it may be explored for developing new pharmaceuticals with specific biological activities .

Research into the interaction of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate with biological systems is limited but promising. Its potential as a drug candidate suggests that it may interact with various enzymes or receptors within biological pathways. Further studies are necessary to elucidate these interactions and their implications for therapeutic use .

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be compared to several similar compounds:

Compound NameStructure TypeNotable Differences
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylateBicyclicOffers different reactivity due to its bicyclic nature.
Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylateSix-membered ringLarger ring size affects stability and reactivity compared to the cyclobutane derivative.

Uniqueness

The uniqueness of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate lies in its four-membered cyclobutane ring, which introduces significant ring strain that influences its reactivity. This property distinguishes it from larger ring analogs and makes it a valuable intermediate in synthetic chemistry .

Cycloaddition-Based Strategies for Cyclobutane Ring Formation

The cyclobutane core of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is typically constructed via [2+2] cycloaddition reactions, which offer atom-economical routes to strained four-membered rings. Recent advances in visible-light photocatalysis have enabled intermolecular [2+2] cycloadditions of aryl olefins under mild conditions. For example, aggregation-induced photo[2+2]cycloaddition leverages supramolecular self-assembly of olefins to form excimers, which undergo energy transfer from excited Ir(ppy)₃* catalysts to yield cyclobutanes in high yields (68–92%). This method avoids UV light and operates at ambient temperatures, making it suitable for sensitive substrates.

Thermally promoted intramolecular cycloadditions provide alternative pathways. Cyclohexadienone-tethered allenes, for instance, undergo thermally induced [2+2] cyclizations to form tricyclic frameworks with embedded cyclobutane rings. While less common for simple cyclobutanes, this approach highlights the versatility of strain-driven reactivity. Solid-state photocycloadditions using cocrystallized alkenes have also achieved quantitative yields of tetrasubstituted cyclobutanes, though alignment requirements limit substrate scope.

Cycloaddition MethodConditionsYield RangeKey Advantages
Visible-light photocatalysisIr(ppy)₃, CH₃CN, 25°C68–92%Ambient conditions, scalability
Thermal intramolecularToluene, 110°C45–78%No photocatalyst required
Solid-state cocrystallizationUV light, RT>95%No solvent, high stereocontrol

Functionalization Approaches for Hydroxymethyl and Ester Group Introduction

Post-cycloaddition functionalization is critical for installing the hydroxymethyl and methyl ester groups. Hydroxymethylation often proceeds via oxidation of pre-existing methyl groups. Dirhodium-catalyzed C–H functionalization, for instance, enables site-selective insertion of oxygenated groups into cyclobutane rings. Using Rh₂(S-TCPTAD)₄, tertiary C–H bonds in phenylcyclobutanes undergo oxidation to hydroxymethyl derivatives with >20:1 selectivity.

Esterification strategies typically involve coupling cyclobutane carboxylic acids with methanol under acidic or enzymatic conditions. Alternatively, methyl acrylate derivatives can serve as starting materials in cycloadditions, directly incorporating the ester group during ring formation. Recent work demonstrates that continuous flow reactors enhance esterification efficiency by improving mass transfer and reducing side reactions.

Stereochemical Control in Trans- vs Cis-Configured Derivatives

Stereochemical outcomes in cyclobutane synthesis depend on reaction mechanism and substrate preorganization. Photo[2+2]cycloadditions proceeding through supramolecular aggregates favor trans-diastereomers due to antiparallel olefin alignment. In contrast, thermally activated stepwise pathways often yield cis-configured products via conrotatory ring closure.

Catalyst design plays a pivotal role in stereocontrol. Bulky dirhodium complexes like Rh₂(S-2-Cl-5-BrTPCP)₄ favor equatorial C–H functionalization, producing cis-substituted cyclobutanes with 97% enantiomeric excess. Cocrystallization strategies enforce precise molecular orientations, enabling near-perfect stereoselectivity in solid-state reactions.

Industrial-Scale Production Optimization Challenges

Scaling cyclobutane synthesis poses multiple challenges:

  • Light Penetration Limits: Photoreactions suffer from diminished efficiency in large batches due to the Beer-Lambert law. Microreactors with high surface-to-volume ratios mitigate this by ensuring uniform irradiation.
  • Catalyst Cost: Iridium and rhodium catalysts, while effective, are prohibitively expensive for bulk production. Immobilized photocatalysts on silica supports show promise for recycling.
  • Purification Complexity: Cyclobutane derivatives often exhibit similar polarities, necessitating advanced chromatographic techniques. Simulated moving bed (SMB) chromatography improves separation throughput.
  • Thermal Management: Exothermic cycloadditions require precise temperature control to prevent ring-opening side reactions. Continuous flow systems excel at heat dissipation, enabling safer scale-up.

XLogP3

0.1

Dates

Modify: 2023-08-19

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